molecular formula C21H18O11 B15130490 (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Cat. No.: B15130490
M. Wt: 446.4 g/mol
InChI Key: JIVINIISUDEORF-UHFFFAOYSA-N
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Description

This compound is a flavonoid glucuronide characterized by a chromen-4-one core substituted with hydroxyl and 4-hydroxyphenyl groups. The chromene moiety is linked via an ether bond at position 7 to a glucuronic acid derivative (oxane ring), which features a carboxylic acid group at position 2 and hydroxyl groups at positions 3, 4, and 4. Its stereochemistry is defined by the (2S,3S,4S,5R) configuration, critical for its biological interactions .

The compound has been identified in plant extracts, such as 肺形草 (a traditional Chinese medicinal herb), using advanced analytical techniques like HPLC-LTQ-Orbitrap-MS/MS . As a flavonoid-7-O-glucuronide, it falls under the broader class of phenylpropanoids and polyketides, known for their roles in plant defense and human health (e.g., antioxidant and anti-inflammatory activities) .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVINIISUDEORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-beta-D-glucuronide typically involves the glucuronidation of genistein. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to genistein . Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives and catalysts under specific reaction conditions .

Industrial Production Methods: Industrial production of genistein 7-beta-D-glucuronide often relies on biotechnological approaches, including the use of genetically engineered microorganisms that express UGT enzymes. These microorganisms can efficiently convert genistein to its glucuronide form under controlled fermentation conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ in substituent groups, glycosylation patterns, and stereochemistry, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Molecular Weight Key Substituents Biological Activity Source/Identification Method
(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid 462.366 - 4-Hydroxyphenyl at C3 of chromene
- No methoxy groups
Antioxidant (high hydroxyl content)
Potential anti-inflammatory
HPLC-MS in 肺形草
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid 494.365 - 6-Methoxy group on chromene
- 4-Hydroxyphenyl at C2
Reduced solubility due to methoxy group
Altered receptor binding
GNPS database
(2S,3S,4S,5R,6S)-6-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid 494.365 - 3,4,5-Trihydroxyphenyl at C2 of chromene Enhanced antioxidant capacity (more hydroxyls) Synthetic or plant-derived
6-({3-[(6-{[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-3-oxopropanoyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid ~700 (estimated) - Esterified glucuronide with propionoyloxy group Increased molecular weight; potential prodrug form ChEBI database

Key Observations:

Hydroxyphenyl Position: The 4-hydroxyphenyl group at C3 (target compound) vs. C2 (other analogs) affects π-π stacking interactions with proteins .

Glycosylation Patterns :

  • Glucuronic acid conjugation at position 7 (target) enhances water solubility, facilitating renal excretion. In contrast, esterified derivatives () may act as prodrugs with delayed clearance .

Stereochemical Influence :

  • The (2S,3S,4S,5R) configuration in the target compound ensures optimal alignment of hydroxyl groups for hydrogen bonding, critical for enzyme inhibition (e.g., xanthine oxidase) .

Biological Activity :

  • Hydroxyl-rich analogs (e.g., ) exhibit stronger free-radical scavenging, while methoxy-substituted derivatives () may show improved bioavailability due to lipophilicity .

Biological Activity

The compound (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid , also known as a derivative of flavonoids found in various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its complex structure featuring multiple hydroxyl groups and a chromenone moiety. It is soluble in water and exhibits stability under controlled conditions.

PropertyValue
Molecular FormulaC21H22O10
Molecular Weight438.39 g/mol
AppearanceWhite to off-white solid
Storage Conditions-20°C, protected from light

Antioxidant Activity

Research indicates that the compound demonstrates significant antioxidant properties . Its ability to scavenge free radicals can help mitigate oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The presence of hydroxyl groups allows the compound to donate electrons to reactive oxygen species (ROS), thus neutralizing them and preventing cellular damage .

Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

  • Case Study : In vitro studies demonstrated that it significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Antidiabetic Properties

Preliminary studies indicate that this compound may inhibit key enzymes involved in carbohydrate metabolism.

  • Inhibition Studies : The compound exhibited an IC50 value of 23.68 μg/mL against pancreatic lipase and 56.71 μg/mL against α-glucosidase . These findings suggest it could be beneficial for managing postprandial blood glucose levels.

The biological activities of the compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : Electron donation to free radicals.
  • Enzyme Inhibition : Competitive inhibition of carbohydrate-hydrolyzing enzymes.
  • Cytokine Modulation : Downregulation of pro-inflammatory cytokines through signaling pathways such as NF-kB.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Cardiovascular Diseases : By reducing oxidative stress and inflammation.
  • Diabetes Management : Through the modulation of glucose metabolism.
  • Neurodegenerative Disorders : Potential neuroprotective effects warrant further investigation .

Q & A

Q. What are the key structural features and stereochemical considerations of this compound?

The compound is a flavonoid glycoside comprising:

  • A chromen-4-one core (5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl) linked via an ether bond to a tetrahydroxyoxane (sugar-like) ring (3,4,5-trihydroxyoxane-2-carboxylic acid).
  • Stereochemical specificity : The 2S,3S,4S,5R configuration of the oxane ring is critical for intermolecular interactions, such as hydrogen bonding with biological targets.
  • Functional groups : Hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH) groups contribute to solubility, reactivity, and binding affinity .

Q. Methodological Insight :

  • X-ray crystallography or NMR spectroscopy (e.g., NOESY for spatial proximity analysis) is essential to confirm stereochemistry .

Q. What synthetic strategies are employed for its preparation?

Synthesis typically involves:

  • Modular assembly : Separate synthesis of the chromen-4-one core and oxane ring, followed by glycosylation.
  • Protection/deprotection : Hydroxyl groups on the oxane ring are protected (e.g., acetyl or benzyl groups) during glycosylation to prevent side reactions.
  • Coupling reactions : Mitsunobu or Koenigs-Knorr reactions for ether bond formation between the flavonoid and sugar moieties .

Q. Example Protocol :

Synthesize 5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-ol via Algar-Flynn-Oyamada oxidation.

Prepare the oxane ring using enzymatic resolution to achieve the 2S,3S,4S,5R configuration.

Perform regioselective glycosylation under anhydrous conditions .

Q. What analytical techniques confirm its structure and purity?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M-H]⁻ ion for carboxylic acid detection).
  • Multidimensional NMR :
    • ¹H-¹³C HSQC maps proton-carbon correlations.
    • ¹H-¹H COSY identifies spin-spin coupling in the oxane ring.
  • HPLC-PDA/MS : Assesses purity (>95%) and detects degradation products .

Q. How should this compound be handled and stored in laboratory settings?

  • Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to prevent oxidation of phenolic groups.
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of fine particles.
  • Stability : Monitor via periodic HPLC analysis; degradation is accelerated by humidity and UV exposure .

Advanced Research Questions

Q. How does the stereochemistry influence its biological activity?

The 2S,3S,4S,5R configuration enables:

  • Hydrogen bonding with enzymes (e.g., kinases or oxidoreductases) via axial hydroxyl groups.
  • Stereospecific inhibition : Inversion at C2 or C5 reduces binding affinity by >50% in α-glucosidase inhibition assays .

Q. Experimental Design :

  • Compare IC₅₀ values of stereoisomers using enzyme kinetics (e.g., Lineweaver-Burk plots) .

Q. What in vitro assays are used to evaluate its pharmacological potential?

  • Antioxidant activity : DPPH radical scavenging assay (EC₅₀ typically <50 µM for flavonoids).
  • Anti-inflammatory : Inhibition of COX-2 and TNF-α in LPS-stimulated macrophages.
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values correlated to apoptosis markers (caspase-3/7 activation) .

Q. Data Interpretation :

  • Normalize results to positive controls (e.g., quercetin for antioxidants, doxorubicin for cytotoxicity) .

Q. How can computational models predict its interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like EGFR (PDB: 1M17) or Nrf2.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • ADMET prediction (SwissADME) : Estimate bioavailability (TPSA >140 Ų suggests poor absorption) .

Q. Case Study :

  • Epigallocatechin 3-gallate (structurally analogous) showed strong binding to Keap1 (Nrf2 inhibitor) in silico, validated by SPR assays .

Q. What strategies address discrepancies in reported bioactivity data?

  • Orthogonal assays : Validate antioxidant claims with both DPPH and ORAC assays.
  • Dose-response studies : Identify biphasic effects (e.g., pro-oxidant activity at high concentrations).
  • Meta-analysis : Compare data across studies using standardized units (e.g., µM vs. µg/mL) .

Example :
Conflicting reports on α-glucosidase inhibition may arise from enzyme sources (yeast vs. human recombinant). Use recombinant human enzyme for consistency .

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